

# Application Notes and Protocols: Small-Scale Synthesis of Sulfasalazine 3-Isomer

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## Compound of Interest

Compound Name: Sulfasalazine 3-Isomer

Cat. No.: B129293

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## Introduction

Sulfasalazine is a well-established anti-inflammatory drug, a conjugate of sulfapyridine and 5-aminosalicylic acid (5-ASA). Positional isomers of sulfasalazine are of significant interest as reference standards in impurity profiling and for investigating structure-activity relationships. This document provides a detailed protocol for the small-scale laboratory synthesis of the **sulfasalazine 3-isomer**, also known as 3-[[p-(2-Pyridylsulfamoyl)phenyl]azo]salicylic acid or Sulfasalazine Impurity F. The synthesis involves the diazotization of sulfapyridine and its subsequent coupling to 3-aminosalicylic acid.

## Synthesis Pathway

The synthesis of the **sulfasalazine 3-isomer** is a two-step process. The first step is the diazotization of sulfapyridine to form a diazonium salt. The second step is the azo coupling of this diazonium salt with 3-aminosalicylic acid.

## Experimental Protocols

### Materials and Reagents

Reagent/Material	Grade	Supplier
Sulfapyridine	≥98%	Sigma-Aldrich
3-Aminosalicylic acid	≥97%	Sigma-Aldrich
Sodium Nitrite (NaNO <sub>2</sub> )	ACS Reagent, ≥97%	Fisher Scientific
Hydrochloric Acid (HCl)	37%	VWR
Sodium Hydroxide (NaOH)	ACS Reagent, ≥97%	Merck
Sodium Carbonate (Na <sub>2</sub> CO <sub>3</sub> )	Anhydrous, ≥99.5%	Sigma-Aldrich
Methanol (MeOH)	HPLC Grade	Fisher Scientific
Dichloromethane (DCM)	HPLC Grade	VWR
Ethyl Acetate (EtOAc)	HPLC Grade	Fisher Scientific
Hexanes	HPLC Grade	Fisher Scientific
Distilled Water (H <sub>2</sub> O)		
Ice		

## Step 1: Diazotization of Sulfapyridine

- In a 100 mL beaker, dissolve 2.5 g (10 mmol) of sulfapyridine in a mixture of 10 mL of distilled water and 2.5 mL of concentrated hydrochloric acid.
- Cool the resulting solution to 0-5 °C in an ice-salt bath with constant stirring.
- In a separate 50 mL beaker, prepare a solution of 0.7 g (10.1 mmol) of sodium nitrite in 5 mL of cold distilled water.
- Slowly add the sodium nitrite solution dropwise to the cooled sulfapyridine solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
- After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes. The resulting solution contains the sulfapyridine diazonium salt and is used immediately in the next step.

## Step 2: Azo Coupling with 3-Aminosalicylic Acid

- In a 250 mL beaker, dissolve 1.53 g (10 mmol) of 3-aminosalicylic acid in 50 mL of a 10% aqueous sodium carbonate solution.
- Cool this solution to 0-5 °C in an ice-salt bath with vigorous stirring.
- Slowly add the freshly prepared cold sulfapyridine diazonium salt solution from Step 1 to the cold 3-aminosalicylic acid solution over 30 minutes. A colored precipitate should form.
- Maintain the temperature of the reaction mixture at 0-5 °C and continue stirring for 2-3 hours.
- After the reaction is complete, acidify the mixture to a pH of 4-5 by the slow addition of 2M hydrochloric acid.
- Filter the resulting precipitate using a Büchner funnel and wash thoroughly with cold distilled water until the filtrate is neutral.
- Dry the crude product in a vacuum oven at 50-60 °C overnight.

## Purification

- The crude **sulfasalazine 3-isomer** can be purified by recrystallization from an ethanol-water mixture or by column chromatography on silica gel using a mobile phase of dichloromethane:methanol (e.g., 95:5 v/v).
- Monitor the purification process by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexanes, 7:3 v/v).
- Combine the pure fractions, evaporate the solvent under reduced pressure, and dry the final product in a vacuum oven.

## Data Presentation

Parameter	Value	Reference
Chemical Name	2-hydroxy-3-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid	[1]
Synonyms	Sulfasalazine 3-Isomer, Sulfasalazine Impurity F	[1]
CAS Number	66364-71-4	[1]
Molecular Formula	C <sub>18</sub> H <sub>14</sub> N <sub>4</sub> O <sub>5</sub> S	[1]
Molecular Weight	398.39 g/mol	[1]
Appearance	Off-white to yellowish solid	Inferred from typical azo compounds
Purity (by HPLC)	>95% (after purification)	Expected outcome
Expected Yield	60-70%	Estimated based on similar reactions

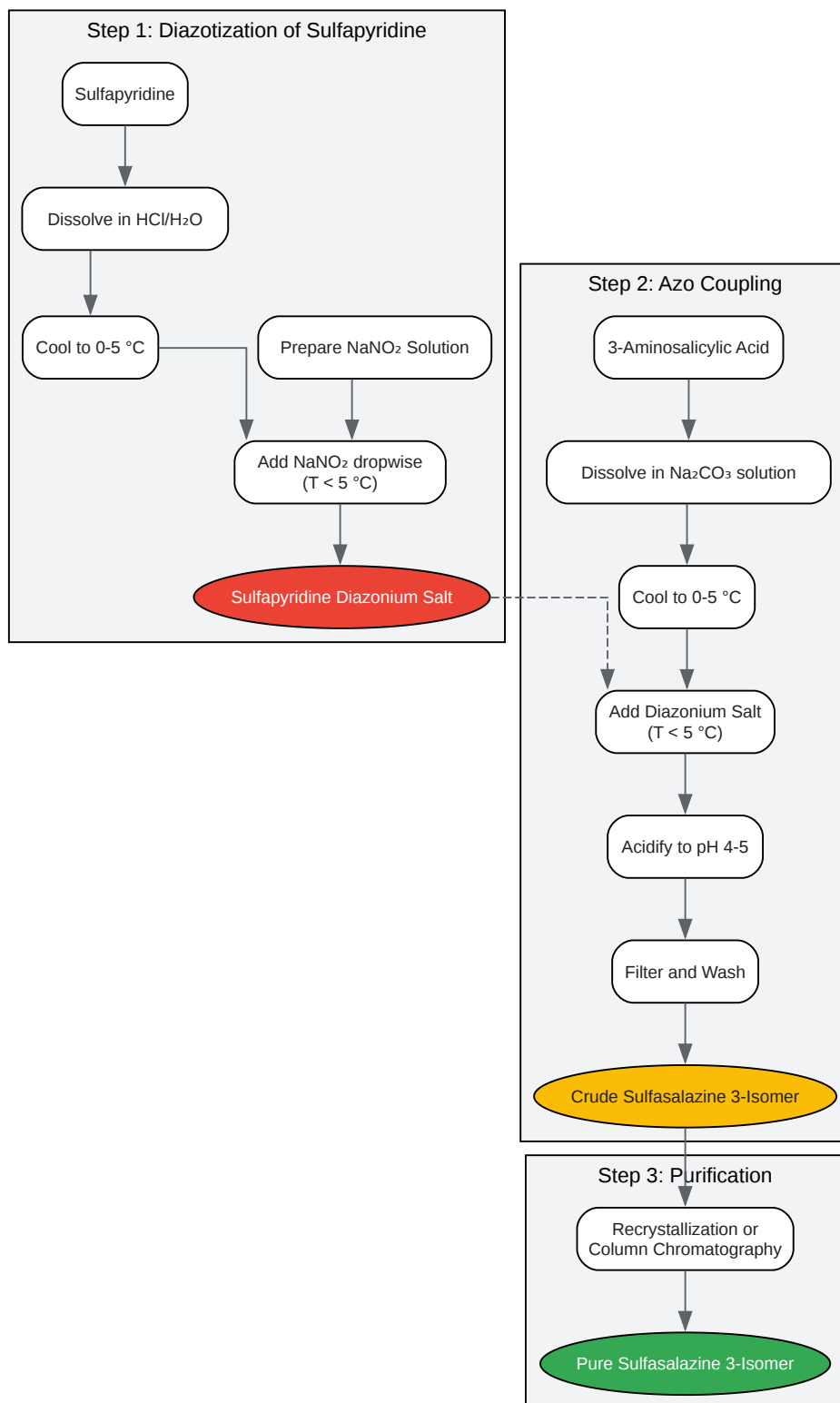
## Characterization

The synthesized **sulfasalazine 3-isomer** should be characterized by standard analytical techniques to confirm its identity and purity.[2]

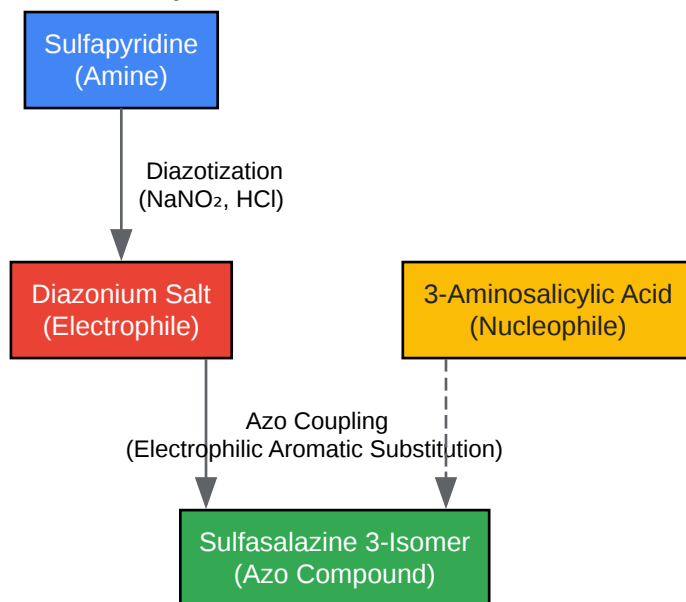
- <sup>1</sup>H NMR (DMSO-d<sub>6</sub>, 400 MHz): Expected signals for aromatic protons of the salicylic acid and sulfapyridine moieties, as well as exchangeable protons for the hydroxyl, carboxylic acid, and sulfonamide groups.
- <sup>13</sup>C NMR (DMSO-d<sub>6</sub>, 100 MHz): Expected signals for all carbon atoms in the molecule.
- Infrared (IR) Spectroscopy (KBr): Characteristic absorption bands for O-H (hydroxyl and carboxylic acid), N-H (sulfonamide), C=O (carboxylic acid), S=O (sulfonamide), and N=N (azo) functional groups.
- Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight should be observed.

## Experimental Workflow and Signaling Pathway Diagrams

## Synthesis Workflow for Sulfasalazine 3-Isomer



## Key Chemical Transformations



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## References

- 1. Sulfasalazine 3-Isomer | C<sub>18</sub>H<sub>14</sub>N<sub>4</sub>O<sub>5</sub>S | CID 135565450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Characterization of impurities in sulfasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
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